2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate
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Overview
Description
2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C13H8BrClO4S and a molecular weight of 375.62 g/mol . This compound is known for its unique structural features, which include a bromine atom, a formyl group, and a chlorobenzenesulfonate ester. These features make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate typically involves the esterification of 2-bromo-4-formylphenol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-bromo-4-hydroxyphenyl 4-chlorobenzenesulfonate.
Oxidation: Formation of 2-bromo-4-carboxyphenyl 4-chlorobenzenesulfonate.
Scientific Research Applications
2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and formyl groups can participate in covalent bonding or hydrogen bonding with target molecules, leading to inhibition or activation of biological pathways. The chlorobenzenesulfonate ester moiety can enhance the compound’s solubility and stability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorophenyl 4-chlorobenzenesulfonate
- 2-Bromo-4-methylphenyl 4-chlorobenzenesulfonate
- 2-Bromo-4-nitrophenyl 4-chlorobenzenesulfonate
Uniqueness
2-Bromo-4-formylphenyl 4-chlorobenzenesulfonate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of derivatives with diverse biological and chemical properties .
Properties
IUPAC Name |
(2-bromo-4-formylphenyl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO4S/c14-12-7-9(8-16)1-6-13(12)19-20(17,18)11-4-2-10(15)3-5-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPKPPJEKQELBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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